Ensartinib

Übersicht

Beschreibung

X-396 has been used in trials studying the treatment of Advanced Solid Tumors and Non-small Cell Lung Cancer.

Wissenschaftliche Forschungsanwendungen

Behandlung von anaplastischem Lymphom-Kinase-positivem nicht-kleinzelligem Lungenkrebs (ALK+ NSCLC)

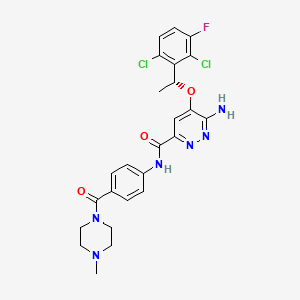

Ensartinib ist ein oraler Tyrosinkinase-Inhibitor der nächsten Generation, der zur Erstlinienbehandlung von ALK+ NSCLC eingesetzt wird {svg_1} {svg_2}. In einer randomisierten klinischen Studie zeigte this compound im Vergleich zu Crizotinib, einem anderen ALK-Inhibitor, eine überlegene systemische und intrakranielle Wirksamkeit {svg_3}. Es zeigte robuste und dauerhafte Ansprechen bei ALK-positiven NSCLC-Patienten, sowohl systemisch als auch im Gehirn {svg_4}.

Überwindung der Resistenz gegen ALK-Inhibitoren

This compound hat sich bei der Überwindung der Resistenz gegen andere ALK-Inhibitoren vielversprechend gezeigt. Insbesondere war es wirksam gegen F1174 und C1156Y, die erworbene Resistenzmutationen gegen ALK-TKIs der zweiten Generation sind {svg_5}.

Behandlung von Crizotinib-resistenten NSCLC

This compound hat bei Patienten mit Crizotinib-refraktärem, fortgeschrittenem ALK-positivem NSCLC eine vielversprechende Antitumoraktivität gezeigt {svg_6}. In einer US-amerikanischen Phase-1- und -2-Studie wurde bei 69 % der Patienten ein bestätigtes objektives Ansprechen beobachtet, und das mediane progressionsfreie Überleben betrug 9 Monate {svg_7}.

Überwindung der durch P-Glykoprotein vermittelten Arzneimittelresistenz

P-Glykoprotein (P-gp) ist ein Multidrug-Efflux-Transporter, der bekanntermaßen eine Vielzahl von zytotoxischen und molekular gezielten Arzneimitteln aktiv aus Krebszellen transportiert, was zu Multidrug-Resistenz (MDR) und schlechter Prognose bei Krebspatienten führt. Untersuchungen haben gezeigt, dass eine Überexpression von P-gp zur verringerten Empfindlichkeit von Krebszellen gegenüber this compound beitragen kann {svg_8}.

FDA-Zulassungsprozess

Stand März 2024 hat die US-amerikanische Food and Drug Administration (FDA) die Zulassungsanträge für this compound angenommen {svg_9} {svg_10}. Diese Annahme deutet auf die Anerkennung des Potenzials des Medikaments hin und bringt es einen Schritt näher an die Verfügbarkeit für Patienten {svg_11} {svg_12}.

Wirkmechanismus

Target of Action

Ensartinib, also known as X-376, is a potent inhibitor of the Anaplastic Lymphoma Kinase (ALK) and most of its alterations (fusions, mutants) . ALK is a tyrosine kinase receptor that plays a crucial role in the development of the brain and exerts its effects on specific neurons in the nervous system .

Mode of Action

This compound binds to and inhibits ALK kinase, ALK fusion proteins, and ALK point mutation variants . By inhibiting ALK, this compound prevents the receptor from sending signals that stimulate cell proliferation and survival . This inhibition can lead to the death of cancer cells that express aberrant ALK .

Biochemical Pathways

This compound is a potent inhibitor of the ABCB1 and ABCG2 transporters . These transporters are part of the ATP-binding cassette (ABC) family, which plays a significant role in multidrug resistance by pumping various drugs out of cells . By inhibiting these transporters, this compound can increase the intracellular concentration of certain drugs, potentially enhancing their efficacy .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. After oral administration, it is well absorbed. The mean total recovery was 101.21% of the radiolabeled dose with 91.00% and 10.21% excreted in feces and urine, respectively . Unchanged this compound was the predominant drug-related component in urine and feces, representing 4.39% and 38.12% of the administered dose, respectively . The mean Cmax, AUC 0–∞, T1/2, and Tmax values for this compound in plasma were 185 ng/mL, 3827 h ng/mL, 18.3 h, and 3.25 h, respectively .

Result of Action

This compound has shown promising results in clinical trials. In a phase 3 eXalt3 study, this compound led to a longer progression-free survival and intracranial response rate compared with crizotinib for patients with ALK-positive non-small cell lung cancer . The response rate in ALK TKI-naïve patients was 80%, and median progression-free survival was 26.2 months .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of multidrug resistance-associated ABC transporters can affect the intracellular concentration of this compound . Additionally, the presence of central nervous system (CNS) metastases can also influence the efficacy of this compound . This compound has shown effectiveness in patients with cns metastases, indicating its ability to cross the blood-brain barrier .

Biochemische Analyse

Biochemical Properties

Ensartinib interacts with the ALK tyrosine kinase, inhibiting its activity . This interaction disrupts the function of ALK, which is a key player in the growth and survival of certain cancer cells .

Cellular Effects

This compound has a profound impact on cellular processes. It influences cell function by inhibiting the ALK tyrosine kinase, thereby disrupting cell signaling pathways and affecting gene expression . This can lead to the death of cancer cells that rely on ALK for survival .

Molecular Mechanism

The molecular mechanism of this compound involves binding to the ALK tyrosine kinase and inhibiting its activity . This inhibition disrupts the signaling pathways that the kinase is involved in, leading to changes in gene expression and ultimately, cell death .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed over time. The compound has shown stability and long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At therapeutic doses, it effectively inhibits the growth of ALK-positive tumors. At high doses, adverse effects may occur .

Metabolic Pathways

This compound is involved in metabolic pathways related to the breakdown of ALK tyrosine kinase . It interacts with enzymes involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its target, the ALK tyrosine kinase . As an inhibitor of this kinase, this compound may be directed to the same compartments or organelles where ALK is located .

Eigenschaften

IUPAC Name |

6-amino-5-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-N-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25Cl2FN6O3/c1-14(21-17(26)7-8-18(28)22(21)27)37-20-13-19(31-32-23(20)29)24(35)30-16-5-3-15(4-6-16)25(36)34-11-9-33(2)10-12-34/h3-8,13-14H,9-12H2,1-2H3,(H2,29,32)(H,30,35)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPGOSVDVDPBCY-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC(=NN=C2N)C(=O)NC3=CC=C(C=C3)C(=O)N4CCN(CC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25Cl2FN6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1365267-27-1 | |

| Record name | X-396 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365267271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | X-396 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13104 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | X-376 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7DR7JMB8BH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B611761.png)

![N-[3-chloro-4-(4-fluoro-1,3-dioxoisoindol-2-yl)phenyl]-3-methylfuran-2-carboxamide](/img/structure/B611763.png)

![4,6-difluoro-N-[(1R,2R)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B611772.png)

![1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide](/img/structure/B611774.png)